molecular formula C10H8O2 B051234 4-Methylbenzofuran-5-carbaldehyde CAS No. 119795-37-8

4-Methylbenzofuran-5-carbaldehyde

Cat. No.: B051234
CAS No.: 119795-37-8
M. Wt: 160.17 g/mol
InChI Key: FVCWQVLSIRLJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzofuran-5-carbaldehyde is a high-value chemical building block and key synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. This benzofuran derivative features a reactive aldehyde functional group at the 5-position, making it a versatile precursor for the synthesis of diverse heterocyclic compounds, including Schiff bases, hydrazones, and more complex fused ring systems through condensation and cyclization reactions. Its primary research applications include serving as a core scaffold in the development of novel pharmacologically active molecules, where researchers investigate its potential as a precursor to compounds for targeting various biological pathways. The methyl substitution at the 4-position influences the electron density of the furan ring, thereby modulating the compound's reactivity and the physicochemical properties of its derivatives. This aldehyde is particularly valuable for constructing libraries of small molecules for high-throughput screening in drug discovery programs, as well as in materials science for the development of organic semiconductors and fluorescent probes due to the inherent electronic properties of the benzofuran core. Researchers will find this compound essential for projects requiring a functionalized benzofuran scaffold to explore structure-activity relationships or to create novel molecular architectures. The product is provided with comprehensive analytical data (including NMR and LC/MS) to ensure identity and purity for your research requirements. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

119795-37-8

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methyl-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-6H,1H3

InChI Key

FVCWQVLSIRLJOX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C=CO2)C=O

Canonical SMILES

CC1=C(C=CC2=C1C=CO2)C=O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 Methylbenzofuran 5 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-methylbenzofuran-5-carbaldehyde. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Spectral Data

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the furan (B31954) ring protons, and the methyl group protons. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon, aromatic and furan carbons, and the methyl carbon. The predicted chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating methyl group, as well as the inherent electronic properties of the benzofuran (B130515) ring system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~7.6 - 7.8~145 - 150
3~6.8 - 7.0~105 - 110
3a-~128 - 132
4-~125 - 130
4-CH₃~2.4 - 2.6~15 - 20
5-~130 - 135
5-CHO~9.9 - 10.1~190 - 195
6~7.8 - 8.0~120 - 125
7~7.4 - 7.6~110 - 115
7a-~155 - 160

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity and spatial relationships within the molecule. thermofisher.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent aromatic protons (H-6 and H-7) and between the furan protons (H-2 and H-3). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-3 to C-3, H-6 to C-6, H-7 to C-7, and the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. columbia.edu Expected key correlations would include the aldehydic proton (5-CHO) to carbons C-5, C-4, and C-6; the methyl protons (4-CH₃) to carbons C-4, C-3a, and C-5; and furan proton H-2 to carbons C-3, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A significant NOESY correlation would be anticipated between the methyl protons (4-CH₃) and the aldehydic proton (5-CHO), as well as with the furan proton H-3, confirming their proximity on the benzofuran ring.

Pulsed Field Gradient (PFG) NMR experiments, such as Diffusion Ordered Spectroscopy (DOSY), can be utilized to analyze the sample's purity and study molecular diffusion. In a DOSY experiment, all signals belonging to a single molecular entity will show the same diffusion coefficient. This allows for the separation of signals from the target compound from those of impurities or residual solvents, which would diffuse at different rates based on their size and shape. This method provides a non-invasive way to confirm the sample's homogeneity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

HRMS is a powerful tool for determining the elemental composition and elucidating the fragmentation patterns of a molecule.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pathways provide a fingerprint of the molecule's structure. For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺), which corresponds to a loss of 29 mass units. libretexts.orgwikipedia.org For the benzofuran ring, fragmentation often involves the loss of carbon monoxide (CO). researchgate.net A plausible fragmentation pathway for this compound would likely begin with the loss of the formyl group to form a stable benzofuranyl cation, which could then undergo further rearrangements and fragmentation. researchgate.netnih.gov

Interactive Data Table: Predicted Key MS/MS Fragments

m/z (Mass/Charge Ratio)Proposed Fragment IdentityNeutral Loss
160.0524[M]⁺ (Molecular Ion)-
159.0447[M-H]⁺H•
131.0497[M-CHO]⁺CHO•
103.0548[M-CHO-CO]⁺CHO•, CO
102.0471[M-CHO-CO-H]⁺CHO•, CO, H•

Note: The m/z values are calculated based on the exact mass of the most abundant isotopes.

High-resolution mass spectrometry measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact mass of the molecular ion. The molecular formula for this compound is C₁₀H₈O₂. Its monoisotopic mass can be calculated with high accuracy. The experimentally determined exact mass should match the theoretical value within a very small error margin (typically <5 ppm), confirming the elemental composition. Furthermore, the isotopic pattern, particularly the relative abundance of the M+1 peak arising from the natural abundance of ¹³C, can be calculated and compared with the experimental spectrum to further validate the assigned molecular formula.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to its key structural features.

Aldehyde Group: A strong, sharp absorption band for the C=O stretch of the aromatic aldehyde is expected in the FT-IR spectrum, typically in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group would appear as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Benzofuran Ring: The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would likely be observed in the 1000-1250 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern.

Methyl Group: The C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹ (aliphatic C-H stretch). C-H bending vibrations would appear around 1450 cm⁻¹ and 1375 cm⁻¹.

While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and would be effective for observing the C=C vibrations of the aromatic system. nih.gov A combined analysis of both spectra would provide a comprehensive vibrational profile of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch~2820, ~2720 (weak)Weak to medium
Aromatic C-H Stretch~3000 - 3100 (medium)Strong
Methyl C-H Stretch~2920 - 2980 (medium)Medium
Aldehyde C=O Stretch~1680 - 1700 (strong)Medium
Aromatic C=C Stretch~1450 - 1600 (medium-strong)Strong
Methyl C-H Bend~1375, ~1450 (medium)Weak
Furan Ring C-O-C Stretch~1000 - 1250 (strong)Weak
Aromatic C-H Out-of-Plane Bend~700 - 900 (strong)Weak

X-ray Crystallography for Solid-State Molecular and Crystal Structure

While specific crystallographic data for this compound is not publicly available, its solid-state structure can be inferred by examining the crystal structures of closely related benzofuran derivatives. X-ray crystallography provides definitive information about the molecular conformation and the arrangement of molecules in the crystal lattice.

As this compound is an achiral molecule, the determination of its absolute configuration is not applicable. However, X-ray diffraction would reveal the preferred conformation of the molecule in the solid state. The benzofuran ring system is inherently planar. It is expected that the aldehyde group will be nearly coplanar with the benzofuran ring to maximize π-conjugation. The methyl group, being relatively small, is unlikely to cause significant steric hindrance that would force the aldehyde group out of the plane of the benzofuran ring.

The crystal packing of this compound is anticipated to be governed by a variety of weak intermolecular interactions. Based on studies of other benzofuran derivatives, the following interactions are likely to be significant in the crystal lattice:

C-H···O Hydrogen Bonds: The aldehydic oxygen is a good hydrogen bond acceptor and can participate in weak C-H···O hydrogen bonds with aromatic or methyl C-H donors from neighboring molecules. These interactions can link molecules into chains or more complex networks.

π-π Stacking Interactions: The planar aromatic benzofuran ring system is expected to facilitate π-π stacking interactions between adjacent molecules. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are a common feature in the crystal packing of aromatic compounds.

C-H···π Interactions: The electron-rich π-system of the benzofuran ring can act as an acceptor for weak hydrogen bonds from C-H groups of neighboring molecules, further stabilizing the crystal structure.

Interaction Type Donor Acceptor Expected Role in Crystal Packing
C-H···O Hydrogen BondAromatic C-H, Methyl C-HAldehyde OxygenFormation of chains or networks
π-π StackingBenzofuran RingBenzofuran RingFormation of columnar or layered structures
C-H···π InteractionAromatic C-H, Methyl C-HBenzofuran π-systemStabilization of the three-dimensional crystal lattice

This table is interactive. Click on the headers to sort the data.

Reactivity and Derivatization Strategies for 4 Methylbenzofuran 5 Carbaldehyde

Transformations at the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical modifications, including oxidation, reduction, nucleophilic additions, and condensation reactions.

The aldehyde functional group of 4-Methylbenzofuran-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methylbenzofuran-5-carboxylic acid. This transformation is a fundamental process in organic synthesis. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions can be employed for this purpose. A milder and often preferred method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is particularly useful for substrates sensitive to harsh oxidation conditions. The resulting carboxylic acid can be further derivatized, for instance, through esterification by reacting with an alcohol in the presence of an acid catalyst, or via saponification of a corresponding methyl ester.

Table 1: Typical Conditions for Oxidation of Benzaldehyde Derivatives

Oxidizing AgentCo-reagents/SolventTypical Products
Potassium Permanganate (KMnO₄)Acidic or basic aqueous solutionCarboxylic Acid
Chromium Trioxide (CrO₃)Sulfuric acid, acetone (B3395972) (Jones oxidation)Carboxylic Acid
Sodium Chlorite (NaClO₂)Monobasic sodium phosphate (B84403), 2-methyl-2-butene, t-BuOH/waterCarboxylic Acid

The aldehyde can be reduced to the corresponding primary alcohol, (4-methylbenzofuran-5-yl)methanol. This transformation is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and mild method for this reduction. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup.

Table 2: Common Reagents for Aldehyde Reduction

Reducing AgentSolventTypical Products
Sodium Borohydride (NaBH₄)Methanol, EthanolPrimary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPrimary Alcohol

The electrophilic carbon of the aldehyde group is susceptible to attack by carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.comleah4sci.commasterorganicchemistry.com This reaction leads to the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. leah4sci.commasterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide would produce 1-(4-methylbenzofuran-5-yl)ethanol. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups. masterorganicchemistry.comleah4sci.commasterorganicchemistry.com

Table 3: Nucleophilic Addition to Aldehydes

Reagent TypeGeneral FormulaIntermediateFinal Product (after workup)
Grignard ReagentR-MgXAlkoxideSecondary Alcohol
Organolithium ReagentR-LiAlkoxideSecondary Alcohol

Condensation reactions provide powerful methods for forming new carbon-carbon double bonds from the aldehyde group.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl cyanoacetate. wikipedia.orgsigmaaldrich.combas.bg The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt and results in the formation of an α,β-unsaturated product. wikipedia.orgbas.bg The Doebner modification utilizes pyridine (B92270) as a solvent and can lead to subsequent decarboxylation when malonic acid is used. organic-chemistry.org

Aldol Condensation: While less common for aromatic aldehydes without α-hydrogens on their own, a crossed or Claisen-Schmidt condensation can be performed between this compound and a ketone or another aldehyde that possesses α-hydrogens, in the presence of an acid or base catalyst, to form an α,β-unsaturated ketone or aldehyde.

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes into alkenes with a high degree of regiocontrol. masterorganicchemistry.comlibretexts.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate and an oxaphosphetane ring to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org This method allows for the precise placement of the double bond where the carbonyl group was located. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgyoutube.comconicet.gov.ar This reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org The reaction is initiated by deprotonating a phosphonate ester with a base like sodium hydride to form a stabilized carbanion, which then reacts with the aldehyde. wikipedia.orgalfa-chemistry.com

Table 4: Key Condensation Reactions for Aldehydes

Reaction NameReactant(s)Catalyst/ConditionsProduct Type
Knoevenagel CondensationActive methylene compoundWeak base (e.g., piperidine)α,β-unsaturated compound
Wittig ReactionPhosphorus ylideTypically pre-formed ylideAlkene
Horner-Wadsworth-EmmonsPhosphonate ester, baseBase (e.g., NaH)(E)-Alkene (usually)

Electrophilic and Nucleophilic Substitutions on the Benzofuran (B130515) Ring

The benzofuran ring system can undergo substitution reactions, with the regioselectivity being influenced by the existing substituents.

The benzofuran ring is considered an electron-rich aromatic system, making it reactive towards electrophilic substitution. rsc.org The outcome of such reactions on this compound is directed by the combined electronic effects of the methyl group at position 4 and the aldehyde group at position 5.

Directing Effects: The methyl group (-CH₃) at position 4 is an activating group and an ortho, para-director due to its electron-donating inductive effect. unizin.org The aldehyde group (-CHO) at position 5 is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. unizin.org

Regioselectivity of Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions), the position of the incoming electrophile is determined by the interplay of these directing effects. libretexts.orglumenlearning.commasterorganicchemistry.comyoutube.com The activating ortho, para-directing methyl group will direct incoming electrophiles to positions 3 and 7. The deactivating meta-directing aldehyde group will direct incoming electrophiles to positions 7. Given that both groups direct to position 7, this position is the most likely site for electrophilic attack. Attack at position 3 is also possible, influenced by the methyl group. In general, electrophilic attack on the furan (B31954) ring of benzofuran often occurs at the 2- or 3-position, with the 2-position being kinetically favored in some cases and the 3-position being thermodynamically favored in others. stackexchange.comechemi.com The presence of the substituents on the benzene (B151609) ring of this compound, however, strongly favors substitution on the benzene portion of the molecule.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for this ring system unless there is a strong electron-withdrawing group and a good leaving group present on the ring. researchgate.netrsc.orgkoreascience.kr Given the electron-donating nature of the methyl group, nucleophilic substitution is generally disfavored.

Table 5: Directing Effects of Substituents on the Benzofuran Ring

SubstituentPositionElectronic EffectDirecting Effect (for EAS)
-CH₃4Activating (electron-donating)ortho, para (to positions 3 and 7)
-CHO5Deactivating (electron-withdrawing)meta (to position 7)

Halogenation and Nitration Studies

Electrophilic substitution reactions, such as halogenation and nitration, are fundamental transformations for functionalizing aromatic systems like benzofuran. numberanalytics.comresearchgate.net The regioselectivity of these reactions on the this compound scaffold is influenced by the electronic effects of the existing substituents. The furan ring is generally more susceptible to electrophilic attack than the benzene ring. youtube.com Specifically, the C2 and C3 positions of the furan moiety are the most reactive sites. researchgate.netyoutube.com

The methyl group at the C4 position is an electron-donating group, which activates the benzene ring towards electrophilic substitution. Conversely, the carbaldehyde group at the C5 position is an electron-withdrawing group and deactivates the benzene ring. In electrophilic aromatic substitution, the directing effects of these groups are critical. The activating methyl group directs incoming electrophiles to the ortho and para positions (C3 and C7), while the deactivating aldehyde group directs to the meta positions (C3 and C7). Therefore, the C7 position is electronically favored for substitution.

Halogenation: The reaction of benzofuran derivatives with halogens or N-halosuccinimides can lead to halogenated products. For instance, the bromination of 2-methylbenzo[b]furan with N-bromosuccinimide (NBS) results in the formation of 3-bromo-2-methylbenzo[b]furan. researchgate.net Sequential treatment of certain benzofurans with bromine can lead to di- or tri-brominated products. researchgate.net For this compound, halogenation would be expected to occur preferentially at the C7 position on the benzene ring or the C2/C3 positions on the furan ring, depending on the specific reaction conditions.

Nitration: Nitration of benzofuran typically yields 2-nitrobenzofuran, highlighting the reactivity of the furan ring. youtube.com The conditions for nitration must be carefully controlled to avoid degradation of the furan moiety. For this compound, nitration would likely target the C7 position due to the directing effects of the methyl and aldehyde groups, or the electron-rich furan ring.

Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to heterocyclic compounds, including benzofurans. numberanalytics.commdpi.comwikipedia.orgwikipedia.org These reactions typically require a halide or triflate functional group on one of the coupling partners. To apply these methods to this compound, it would first need to be halogenated, for example, at the C7 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide. wikipedia.org It is a versatile method for synthesizing biaryl compounds and has been successfully applied to benzofuran derivatives. mdpi.comdntb.gov.ua The reaction is typically performed in the presence of a palladium catalyst and a base. mdpi.com A general strategy could involve the Suzuki-Miyaura coupling of a halogenated this compound with various arylboronic acids to introduce diverse aryl substituents. mdpi.comacs.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction has been used to synthesize benzofuran derivatives through tandem processes like Heck alkynylation followed by cyclization. researchgate.netacs.org For a pre-formed, halogenated this compound, the Heck reaction could be used to introduce alkenyl groups at the halogenated position. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This method is highly effective for the synthesis of 2,3-disubstituted benzo[b]furans and other functionalized derivatives. organic-chemistry.orgacs.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org A halogenated derivative of this compound could be coupled with various terminal alkynes to generate alkynyl-substituted benzofurans, which are valuable intermediates for further synthesis. researchgate.netrsc.org

Table 1: Overview of Cross-Coupling Reactions for Functionalizing Benzofurans
ReactionCoupling Partner 1Coupling Partner 2Typical Catalyst/BaseProduct TypeReference
Suzuki-MiyauraAryl/Vinyl Halide or TriflateAryl/Vinyl Boronic AcidPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃)Biaryls, Conjugated Dienes mdpi.comwikipedia.org
HeckAryl/Vinyl Halide or TriflateAlkenePd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkenes wikipedia.orgorganic-chemistry.org
SonogashiraAryl/Vinyl HalideTerminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI), Amine BaseArylalkynes, Enynes wikipedia.orglibretexts.org

Ring-Modification and Rearrangement Reactions of the Benzofuran Core

While many reactions focus on substituting the benzofuran scaffold, others can modify or rearrange the core structure itself. These reactions can offer pathways to novel heterocyclic systems.

Claisen Rearrangement: The Claisen rearrangement is a powerful method for C-C bond formation. In benzofuran synthesis, it can be used to transform phenols into benzofuran structures. researchgate.net For instance, a cesium fluoride-mediated Claisen rearrangement has been used as a key step in constructing a 2-methylbenzofuran (B1664563) ring during the synthesis of a coumarin (B35378) derivative intermediate from vanillin. jocpr.com A cascade approach featuring an aromatic Claisen rearrangement followed by a Meinwald rearrangement has also been developed for the divergent synthesis of polysubstituted benzofurans. acs.org

Ring-Closing Metathesis (RCM): Ring-closing metathesis has been employed in the synthesis of benzofurans from appropriately substituted phenols, demonstrating a strategy that involves forming the furan ring onto a pre-existing benzene ring. researchgate.net

Other Rearrangements: Rearrangements of related heterocyclic systems can also lead to the formation of a benzofuran core. A notable example is the rearrangement of a benzopyran ring to a benzofuran derivative under moderate conditions, providing a facile route to biologically active benzofurans. nih.gov Such strategies could potentially be adapted to modify the core structure of this compound derivatives.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. tcichemicals.comnih.gov The aldehyde functionality of this compound makes it an ideal candidate for incorporation into various MCRs.

Benzofuran derivatives have been utilized as key components in MCRs such as the Biginelli and Ugi reactions. numberanalytics.com A one-pot, three-component synthesis of benzofuran derivatives has been reported by reacting o-hydroxy aldehydes, amines, and substituted alkynes in the presence of a copper iodide catalyst. acs.org This highlights a pathway where an aldehyde, similar in function to this compound, can be a crucial building block.

Another example is the development of a one-pot, five-component reaction to synthesize tetrazole-benzofuran hybrids. rsc.org This complex transformation involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization, demonstrating the power of MCRs to rapidly assemble highly substituted heterocyclic systems. rsc.org Given its aldehyde group, this compound could serve as the aldehyde component in Ugi, Biginelli, or other similar MCRs to generate libraries of complex benzofuran-containing molecules. numberanalytics.comnih.govnih.gov

Computational and Theoretical Studies of 4 Methylbenzofuran 5 Carbaldehyde

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are foundational to modern chemical research, offering a lens into molecular characteristics that are difficult or impossible to observe directly. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are systematically employed to investigate the properties of benzofuran (B130515) and its derivatives. nih.govresearchgate.net DFT, in particular, has been recognized for providing an excellent balance between computational cost and accuracy, making it a reliable approach for scientists and engineers. youtube.com These methods are used to determine optimized geometries, electronic structures, and spectroscopic features of molecules. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the minimum energy conformation. youtube.comyoutube.com For 4-Methylbenzofuran-5-carbaldehyde, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. This is crucial because the molecule's conformation dictates its physical and chemical properties.

The primary conformational flexibility in this compound arises from the rotation of the carbaldehyde (formyl) group relative to the benzofuran ring. DFT and ab initio methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angle between the formyl group and the ring to identify the most stable conformer(s). Studies on related benzofuran derivatives have successfully used these methods to determine conformational preferences. nih.govworktribe.com The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents plausible data for the lowest energy conformer as would be calculated using a DFT method (e.g., B3LYP/6-31G(d)).

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths (Å)
C=O (carbonyl)1.21 Å
C-C (ring-aldehyde)1.48 Å
C-O (furan ring)1.37 Å
C-C (methyl-ring)1.51 Å
**Bond Angles (°) **
O=C-H (aldehyde)124.5°
C-C-C (ring-aldehyde)121.0°
Dihedral Angle (°)
C-C-C-O (ring-aldehyde)0.0° or 180.0°

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential Maps)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.com For benzofuran derivatives, FMO analysis reveals how substituents can alter the electronic properties and the HOMO-LUMO gap. researchgate.netnih.gov

An Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.com For this compound, the MEP map would be expected to show a significant negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, indicating a site for electrophilic attack. The aromatic rings would exhibit negative potential above and below the plane, while the aldehyde and methyl protons would show positive potential (blue).

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Calculated using a DFT method.

OrbitalEnergy (eV)Description
HOMO -6.5 eVPrimarily located on the benzofuran ring system, indicating its electron-donating character.
LUMO -2.1 eVConcentrated on the carbaldehyde group and the adjacent carbon atoms, highlighting its electron-accepting nature.
Energy Gap (ΔE) 4.4 eVSuggests a relatively stable molecule.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. psu.edu Using DFT methods, the harmonic vibrational frequencies of a molecule can be computed from its optimized geometry. nih.govresearchgate.net These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations, but they can be scaled by an appropriate factor to achieve excellent agreement with experimental data. scirp.org Such studies have been successfully applied to benzofuran and its derivatives. nih.govresearchgate.net This correlation allows for the confident assignment of specific vibrational modes to the observed spectral bands, confirming the presence of key functional groups.

Table 3: Correlation of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)

Vibrational ModeFunctional GroupCalculated Frequency (Scaled)Expected Experimental Frequency
C=O Stretch Aldehyde1685 cm⁻¹~1690 cm⁻¹
Aromatic C-H Stretch Benzene (B151609) Ring3050 cm⁻¹~3055 cm⁻¹
Aliphatic C-H Stretch Methyl Group2920 cm⁻¹~2925 cm⁻¹
C-O-C Stretch Furan (B31954) Ring1250 cm⁻¹~1255 cm⁻¹
Aromatic C=C Stretch Benzofuran Ring1580 cm⁻¹~1585 cm⁻¹

Chemical Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)

Conceptual DFT provides powerful tools for predicting chemical reactivity. researchgate.net The Fukui function, f(r), is a local reactivity descriptor that identifies which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.net Specifically, the condensed Fukui function for electrophilic attack (f⁻) indicates the propensity of an atomic site to react with an electrophile. semanticscholar.org A higher f⁻ value on an atom suggests it is a more favorable site for such a reaction. semanticscholar.org

The global electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from its environment. It provides a quantitative scale for the electrophilic nature of a molecule. For this compound, these descriptors can predict the regioselectivity of reactions like nitration or halogenation. Calculations on similar benzofused heterocycles have shown that the furan or thiophene (B33073) ring is often the most reactive part of the molecule. worktribe.comsemanticscholar.org

Table 4: Representative Condensed Fukui Function (f⁻) Values for Electrophilic Attack on this compound (Illustrative Data) Calculated using a finite difference approximation with DFT.

Atom Position (IUPAC Numbering)Fukui Function (f⁻) ValueReactivity Implication
C2 0.18Highly susceptible to electrophilic attack.
C3 0.15Susceptible to electrophilic attack.
C6 0.09Moderately reactive site.
C7 0.11Reactive site, activated by the furan oxygen.
C (Carbonyl) 0.05Low reactivity towards electrophiles.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. nih.gov By modeling the potential energy surface, researchers can map the entire course of a chemical reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net DFT calculations are widely used to explore reaction pathways for the synthesis of benzofurans, providing insights into catalytic cycles and the roles of various reagents. acs.orgnih.gov This modeling can rationalize experimentally observed product distributions, predict the feasibility of proposed synthetic routes, and guide the design of more efficient catalysts. researchgate.net

Energy Profiles and Kinetic Studies for Key Synthetic Steps

A key synthetic step for preparing this compound could be the formylation of 4-methylbenzofuran (B3053873). An energy profile for this reaction can be computationally generated by calculating the energies of the reactants, the electrophilic species (e.g., from a Vilsmeier-Haack reaction), reaction intermediates (like a sigma complex), the transition state for the rate-determining step, and the final product.

The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. By comparing the activation energies for formylation at different positions on the benzofuran ring, one can predict the regioselectivity of the reaction. DFT studies have successfully modeled such electrophilic substitution reactions on related aromatic heterocycles. worktribe.com These kinetic studies provide a quantitative understanding of the reaction, explaining why certain products are favored over others under specific conditions.

Solvation Models and Solvent Effects on Reaction Pathways

The influence of solvents on chemical reactions is a critical area of study. Solvation models, which can be either explicit (treating individual solvent molecules) or implicit (representing the solvent as a continuous medium), are used to predict how a solvent affects the energy of reactants, products, and transition states. This, in turn, helps in understanding the reaction kinetics and thermodynamics in solution.

For this compound, the polarity of the solvent would be expected to play a significant role in its reactivity, particularly at the aldehyde functional group. However, without specific published research, any discussion on the precise effects of different solvents on its reaction pathways remains speculative.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, intermolecular interactions, and other dynamic processes.

Conformational Dynamics in Solution

The flexibility of the methyl and aldehyde groups in this compound would be a key aspect to investigate using MD simulations. The rotation around the single bonds connecting these groups to the benzofuran core would lead to different conformers. The relative energies and populations of these conformers in various solvents could be determined, providing insight into the molecule's average shape and flexibility in solution.

Intermolecular Interactions with Model Substrates

MD simulations are also invaluable for studying how a molecule interacts with other molecules, such as substrates, receptors, or other reactants. For this compound, simulations could be used to model its interaction with model biological targets or chemical reagents. This would involve analyzing the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding and recognition processes. Such studies are common in drug discovery and materials science. nih.govnih.gov

Machine Learning and AI Applications in Predicting Reactivity and Properties

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry. nih.gov These methods can be trained on large datasets of chemical information to predict a wide range of properties, from basic molecular attributes to complex reactivity patterns. mdpi.com

For this compound, ML models could potentially be used to predict properties such as its solubility, toxicity, or even its performance in specific chemical reactions, provided that relevant training data is available. The development of such predictive models often relies on large chemical databases and the use of molecular descriptors that encode the structural and electronic features of the molecule.

Applications of 4 Methylbenzofuran 5 Carbaldehyde As a Synthetic Building Block and Material Precursor

Precursor in the Synthesis of Complex Organic Scaffolds

The unique structure of 4-Methylbenzofuran-5-carbaldehyde, combining an aromatic heterocyclic system with a reactive aldehyde, makes it an ideal precursor for synthesizing a variety of complex organic frameworks. The aldehyde group serves as a chemical handle for building molecular complexity through reactions such as condensations, additions, and cyclizations.

The benzofuran (B130515) moiety is a foundational component for the synthesis of new heterocyclic systems. researchgate.net The aldehyde group in this compound is particularly useful for annulation reactions, where new rings are fused onto the existing benzofuran scaffold. For instance, the aldehyde can react with various binucleophiles to construct new heterocyclic rings. This strategy is analogous to the synthesis of benzoxazoles, benzothiazoles, and benzimidazoles from other heterocyclic aldehydes, such as 4-methyl-5-imidazole carbaldehyde, through multi-step reactions involving the aldehyde group. dergipark.org.tr

Research on related benzofuran structures has demonstrated that they can be used to synthesize a variety of fused and appended heterocycles. For example, benzofuran precursors are used to create complex derivatives like pyrazoles through reactions with hydrazonoyl halides. researchgate.net Similarly, the reaction of benzofuran ketones with anilines and phenyl isothiocyanate can yield thiazol-2(3H)-imines. mdpi.com These established synthetic routes highlight the potential of the aldehyde group on the 4-methylbenzofuran (B3053873) core to participate in similar transformations, leading to novel and diverse heterocyclic compounds.

Table 1: Potential Heterocyclic Systems from this compound

Target Heterocycle Potential Reaction Partner(s) Reaction Type
Pyrimidine Urea, Thiourea Condensation/Cyclization
Imidazole Ammonia, α-Diketone Debus Synthesis Variant
Pyrazole Hydrazine Paal-Knorr Synthesis Variant
Thiazole 2-Bromoacetophenone, Thiourea Hantzsch Thiazole Synthesis

Polycyclic aromatic compounds are molecules containing multiple fused aromatic rings. libretexts.org The benzofuran core of this compound is itself a polycyclic aromatic heterocycle. This framework can be expanded into larger, extended conjugated systems through reactions that leverage the aldehyde functionality. Such reactions are crucial for creating materials with specific electronic and photophysical properties.

Standard synthetic methodologies, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or various condensation reactions, can be employed to couple the aldehyde with other aromatic or vinylic groups. This extends the π-electron system across the newly formed bonds, creating larger planar molecules. For example, reacting this compound with a phosphonium (B103445) ylide derived from an aromatic halide would generate a stilbene-like derivative, effectively fusing another aromatic unit into the conjugated system. The resulting extended conjugation is a key feature of molecules used in organic electronics. researchgate.net

Molecular probes for chemical research are compounds designed to detect the presence of specific analytes through a measurable change, such as color or fluorescence. The design of these probes often involves linking a recognition unit (which binds the analyte) to a signaling unit (a fluorophore or chromophore).

The this compound scaffold is a promising candidate for the core of such probes. The extended conjugated systems synthesized from it (as described in 6.1.2) can act as the signaling unit, as extended π-systems often exhibit fluorescence. The aldehyde group itself, or a derivative thereof, can serve as the recognition unit or as an attachment point for one. For instance, the aldehyde could be converted into an imine or a hydrazone containing a specific chelating group designed to bind a particular metal ion. Upon binding the analyte, the electronic structure of the conjugated system would be perturbed, leading to a change in its absorption or emission spectrum, thus signaling the presence of the target analyte.

Role in the Synthesis of Advanced Functional Materials (non-biological, non-physical properties)

Beyond discrete molecules, this compound is a valuable building block for creating bulk materials with tailored functional properties, particularly in the realms of polymer chemistry and optoelectronics.

The aldehyde functionality allows this compound to act as a monomer or a key intermediate in the synthesis of various polymers. The rigid and planar benzofuran unit can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. This approach is similar to the use of other furan-based platform chemicals, like 5-hydroxymethylfurfural (B1680220) (HMF), in polymer synthesis. researchgate.net

For example, this compound can undergo condensation polymerization with diamines to form polyimines (Schiff base polymers) or with activated methylene (B1212753) compounds to form poly(phenylene vinylene) (PPV) analogues. Furthermore, the aldehyde can be reduced to a hydroxymethyl group, creating 4-methyl-5-(hydroxymethyl)benzofuran. This alcohol derivative can then be used as a monomer for producing polyesters (via reaction with dicarboxylic acids) or polyurethanes (via reaction with diisocyanates), incorporating the stable benzofuran ring into the polymer chain. researchgate.net

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on organic materials with specific energy levels (HOMO/LUMO) and high photoluminescence quantum yields. researchgate.net this compound serves as an excellent starting point for synthesizing such materials.

By using it to build the extended conjugated systems discussed in section 6.1.2, chemists can create novel organic semiconductors. The benzofuran core acts as an electron-rich unit, and its combination with other electron-donating or electron-withdrawing aromatic systems allows for precise tuning of the material's electronic properties and, consequently, its emission color. researchgate.net For instance, reacting the aldehyde with electron-withdrawing groups can lower the LUMO energy level, potentially leading to materials that emit in the blue or green region of the spectrum, which is highly desirable for display applications. researchgate.net The synthesis of such molecules from a benzofuran aldehyde precursor provides a direct route to novel, small-molecule emitters or components for conductive polymers for next-generation organic electronic devices.

Table 2: Tuning Optoelectronic Properties with this compound Derivatives

Synthetic Strategy Target Property Potential Application
Reaction with electron-donating groups (e.g., triphenylamine) Higher HOMO level, Red-shifted emission Hole-transport material, Red emitter in OLEDs
Reaction with electron-withdrawing groups (e.g., cyanophenyl) Lower LUMO level, Blue-shifted emission Electron-transport material, Blue emitter in OLEDs
Polymerization into a conjugated polymer High charge carrier mobility Active layer in Organic Field-Effect Transistors (OFETs)

Precursor for Advanced Catalytic Systems

Currently, there is a lack of specific research data detailing the direct application of this compound as a precursor for advanced catalytic systems. While the broader class of benzofuran derivatives has been utilized in the synthesis of various catalysts, information pinpointing this compound for this particular purpose is not available in the reviewed scientific literature. nih.govacs.org

The benzofuran scaffold itself is a significant heterocyclic framework in medicinal and synthetic chemistry. nih.gov Researchers have employed various transition metal catalysts, including those based on copper, nickel, and rhodium, for the synthesis of benzofuran derivatives. nih.govacs.org These synthetic strategies, however, focus on creating the benzofuran ring system rather than using a functionalized benzofuran, such as this compound, as a starting material for catalyst development.

Further research is needed to explore the potential of this compound as a ligand or support structure in the design of novel catalytic systems. Its specific structural and electronic properties could potentially be leveraged to create catalysts for a variety of organic transformations.

Analytical Methodologies for Process Monitoring and Purity Assessment in Research

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is a cornerstone for both the analysis of reaction mixtures and the isolation of the target compound. The choice of technique depends on the volatility of the analytes and the scale of the purification.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of reactions that produce 4-Methylbenzofuran-5-carbaldehyde. By taking aliquots of the reaction mixture at various time intervals, the consumption of starting materials and the formation of the product can be quantified. bridgewater.edu This allows for the determination of reaction kinetics and helps in optimizing reaction conditions. bridgewater.edu

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). youtube.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. The chromatogram provides information on the retention times and peak areas, which correspond to the identity and concentration of each species in the mixture, respectively. bridgewater.edu The purity of the final this compound product can be accurately determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. Directly coupled HPLC-NMR and HPLC-MS techniques can provide even more detailed structural information about the main compound and any impurities present. nih.gov

Gas Chromatography (GC) for Volatile Byproducts and Product Isolation

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is particularly useful for the analysis of volatile components in the synthesis of this compound. nih.gov This includes starting materials, solvents, and any low-boiling point byproducts that may form during the reaction. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase.

GC can be employed to assess the purity of the isolated this compound, especially to detect residual volatile impurities that may not be easily detected by HPLC. nih.gov For quantitative analysis, a calibration curve can be constructed using standards of known concentration. nih.gov The selection of the appropriate GC column and temperature program is crucial for achieving good separation of all components. nih.gov

Preparative Chromatography for Scale-Up and Isolation

When larger quantities of pure this compound are required for further research or development, preparative chromatography is the method of choice for purification. waters.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. youtube.com

The goal of preparative chromatography is to isolate the target compound from unreacted starting materials, catalysts, and byproducts. waters.com The process often begins with the development of an optimized analytical separation method, which is then scaled up. youtube.com This involves adjusting the column dimensions, flow rate, and sample concentration to achieve the desired purity and yield on a larger scale. waters.com Fractions are collected as they elute from the column, and those containing the pure product are combined. The purity of the isolated fractions is then confirmed using analytical techniques like HPLC or GC.

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopic techniques offer the significant advantage of monitoring chemical reactions in real-time without the need for sampling. This provides a continuous stream of data on the concentration of reactants, intermediates, and products, leading to a deeper understanding of the reaction mechanism and kinetics.

In-situ FT-IR and UV-Vis Spectroscopy for Concentration Changes

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time monitoring of reactions involving this compound. nih.gov By inserting a probe directly into the reaction vessel, changes in the infrared spectrum can be continuously recorded. researchgate.net The formation of the aldehyde group in this compound can be tracked by the appearance and growth of its characteristic carbonyl (C=O) stretching vibration. Similarly, the disappearance of reactant-specific peaks can be monitored. nih.gov This real-time data allows for precise determination of reaction endpoints and can reveal the presence of transient intermediates. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can also be used for in-situ monitoring, particularly if the reactants, intermediates, or the product have distinct chromophores that absorb in the UV-Vis region. thermofisher.com As the reaction progresses, the change in absorbance at specific wavelengths can be correlated to the change in concentration of the absorbing species, providing kinetic information about the reaction. researchgate.netthermofisher.com

Flow NMR for Kinetic and Mechanistic Studies

Flow Nuclear Magnetic Resonance (NMR) spectroscopy is an advanced technique that allows for the continuous monitoring of a reaction mixture as it flows through an NMR spectrometer. magritek.com This method provides detailed structural information about the species present in the reaction, making it invaluable for mechanistic investigations. nih.gov For the synthesis of this compound, flow NMR could be used to identify and characterize reaction intermediates that may be too short-lived to be detected by conventional offline techniques. researchgate.net By combining flow NMR with kinetic modeling, it is possible to determine the rate constants for individual steps in the reaction mechanism. nih.gov This detailed understanding can be crucial for optimizing reaction conditions to maximize yield and minimize the formation of byproducts. magritek.com

Mass Spectrometry-Based Reaction Monitoring

Mass spectrometry (MS) has emerged as a powerful tool for online and at-line reaction monitoring due to its high sensitivity, selectivity, and speed. chromatographyonline.com It allows for the direct observation of reactants, intermediates, products, and byproducts in a reaction mixture, often with minimal sample preparation. This capability is invaluable for establishing reaction kinetics, identifying transient species, and confirming reaction completion.

For the synthesis of this compound, mass spectrometry can be employed to track the key transformations, such as the formation of the benzofuran (B130515) ring or the introduction of the carbaldehyde group. The choice of ionization technique is critical and depends on the specific reaction conditions and the physicochemical properties of the analytes.

Direct Infusion and Ambient Ionization Mass Spectrometry

Direct Infusion Mass Spectrometry

Direct infusion mass spectrometry (DI-MS) is a high-throughput technique that involves introducing a liquid sample directly into the mass spectrometer's ion source without prior chromatographic separation. acs.orgnih.gov This method is particularly advantageous for rapid screening and monitoring of reactions where the complexity of the mixture is manageable or when the focus is on a few target analytes. For monitoring the synthesis of this compound, a small aliquot of the reaction mixture can be diluted and infused into an electrospray ionization (ESI) source.

In a typical ESI-MS analysis of this compound, the compound would be expected to be detected as a protonated molecule, [M+H]⁺, in positive ion mode. A notable phenomenon that can occur with aromatic aldehydes during ESI-MS analysis using methanol as a solvent is an in-source aldol-type reaction, leading to the formation of an [M+15]⁺ ion, which can sometimes be more intense than the [M+H]⁺ ion. nih.gov This characteristic ion can serve as a secondary confirmation of the aldehyde's presence.

Ambient Ionization Mass Spectrometry

Ambient ionization mass spectrometry (AIMS) techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation. nih.govrsc.orgnih.govfrontiersin.org This makes them ideal for real-time reaction monitoring. Techniques such as Desorption Electrospray Ionization (DESI) and Paper Spray Ionization (PSI) are well-suited for this purpose. chromatographyonline.comlboro.ac.uk

In a hypothetical reaction monitoring setup using Paper Spray-MS, a small spot of the reaction mixture would be applied to a triangular paper substrate. A solvent and a high voltage are then applied to the paper, generating a spray of charged droplets that are analyzed by the mass spectrometer. This would allow for the near-continuous monitoring of the formation of this compound by observing the intensity of its corresponding ion. Reactive paper spray ionization, where the paper is impregnated with a reagent that specifically reacts with the analyte of interest, can enhance the ionization efficiency and selectivity for aldehydes. lboro.ac.uk For instance, a primary amine could be used to form a more readily ionizable iminium ion with the carbaldehyde group.

A summary of expected ions for this compound using these techniques is presented in Table 1.

Table 1: Expected Ions of this compound in Direct Infusion and Ambient Ionization MS
Ionization TechniqueIon SpeciesExpected m/zNotes
Direct Infusion ESI-MS (+ve mode)[M+H]⁺161.06Protonated molecule.
Direct Infusion ESI-MS (+ve mode with Methanol)[M+15]⁺175.08Result of in-source reaction with methanol. nih.gov
Ambient Ionization (Reactive Paper Spray with a primary amine, e.g., aniline)[M+Aniline-H₂O+H]⁺236.11Protonated iminium ion formed with aniline.

Quantitative Reaction Monitoring Techniques

Beyond qualitative monitoring, mass spectrometry can provide quantitative data on the concentrations of reactants and products over time, which is essential for kinetic studies and process optimization. Liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) is a highly specific and sensitive technique for quantification. nih.gov

For a quantitative analysis of a reaction to produce this compound, a validated LC-MS/MS method would be developed. This involves chromatographic separation of the components of the reaction mixture followed by mass spectrometric detection. The mass spectrometer is operated in MRM mode, where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This process provides a high degree of specificity and reduces chemical noise.

A hypothetical MRM transition for the quantification of this compound could be based on the fragmentation of the protonated molecule. The fragmentation pattern of benzofuran derivatives often involves cleavage of the furan (B31954) ring or loss of substituents. scispace.com For this compound, a likely fragmentation would involve the loss of the formyl group (CHO).

The table below outlines a potential quantitative LC-MS/MS method for monitoring the formation of this compound.

Table 2: Hypothetical LC-MS/MS Parameters for Quantitative Monitoring of this compound
ParameterCondition
Chromatographic ColumnC18 reverse-phase column
Mobile PhaseGradient of water and acetonitrile with 0.1% formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)161.06 m/z ([M+H]⁺)
Product Ion (Q3)132.05 m/z ([M+H-CHO]⁺)
Internal StandardA structurally similar, stable isotope-labeled compound or a close analog.

By plotting the peak area of the analyte against time, a reaction profile can be generated, providing valuable kinetic data. This quantitative approach is crucial for determining reaction endpoints and ensuring consistent product quality in a research setting.

Future Research Directions and Emerging Perspectives on 4 Methylbenzofuran 5 Carbaldehyde

Exploration of Novel and Unprecedented Reactivity

The reactivity of the benzofuran (B130515) core is well-documented, but the specific electronic and steric influence of the 4-methyl and 5-carbaldehyde groups could lead to unprecedented chemical behavior. Future research should focus on leveraging these features to explore novel transformations.

The aldehyde functionality serves as a versatile handle for a multitude of reactions, including Wittig olefination, Knoevenagel condensation, and Schiff base formation. Beyond these classical transformations, its role in directing ortho C-H activation of the benzofuran ring or the benzene (B151609) moiety presents an exciting frontier. Transition-metal-catalyzed reactions could unveil pathways to previously inaccessible fused-ring systems or complex molecular architectures. nih.gov Furthermore, the potential for 4-Methylbenzofuran-5-carbaldehyde to participate in multicomponent reactions, where three or more reactants combine in a single step, could provide rapid access to libraries of complex benzofuran derivatives. acs.org Investigating its behavior in pericyclic reactions, such as Diels-Alder cycloadditions where the furan (B31954) ring acts as the diene, could also yield novel polycyclic structures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. The synthesis of benzofuran derivatives has been successfully adapted to flow chemistry, demonstrating the viability of this approach for the scaffold. researchgate.net

Future work should aim to develop a continuous flow synthesis for this compound. A potential telescoped process could involve the initial formation of a key intermediate followed by cyclization and formylation steps within a single, uninterrupted sequence of flow reactors. This approach would minimize manual handling of intermediates, reduce reaction times, and allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry. researchgate.net

Integrating this flow process with automated platforms, incorporating real-time reaction monitoring and machine-learning algorithms for optimization, could accelerate the discovery of optimal synthetic conditions. epa.gov Such automated systems would also facilitate the rapid and systematic synthesis of a library of derivatives based on the this compound core, enabling high-throughput screening for materials science applications.

Development of Highly Sustainable and Economically Viable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability and economic viability. Future research on this compound must prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Key areas for development include:

Catalysis: Shifting from precious metal catalysts like palladium to more earth-abundant and cost-effective alternatives such as copper, nickel, or iron is crucial. nih.govacs.org Recent advances in copper- and nickel-catalyzed benzofuran synthesis provide a strong foundation for this endeavor. researchgate.netorganic-chemistry.org

Solvent Choice: Replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents (DES) or even performing reactions under solvent-free conditions would significantly improve the environmental footprint of the synthesis. nih.govresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. One-pot reactions and tandem catalytic cycles are promising strategies for achieving high atom economy. acs.org

The table below outlines potential sustainable strategies that could be explored for the synthesis of the target compound.

StrategyApproachPotential Advantage
Catalyst Selection Use of copper, nickel, or iron catalystsReduced cost, lower toxicity, and greater abundance compared to precious metals. researchgate.netorganic-chemistry.org
Solvent Minimization Reactions in deep eutectic solvents (DES) or under solvent-free conditions.Reduced environmental impact, easier product isolation, and enhanced reaction rates. nih.gov
Energy Efficiency Microwave-assisted or mechanochemical synthesis.Drastic reduction in reaction times and energy consumption. epa.gov
Process Intensification Development of one-pot, multicomponent reactions.Increased efficiency, reduced waste, and simplified procedures. acs.org

Advanced Computational Design of Functional Derivatives with Tailored Chemical Characteristics

Computational chemistry provides powerful predictive tools for designing novel molecules with specific, desired properties, thereby guiding and accelerating experimental research. The application of methods like Density Functional Theory (DFT) can offer deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. researchgate.netsci-hub.se

Future computational studies should focus on:

Predicting Reactivity: Modeling reaction pathways to identify the most likely sites for electrophilic or nucleophilic attack and to predict the outcomes of novel reactions.

Tuning Optoelectronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the absorption and emission spectra of new derivatives. This would guide the design of compounds for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). sci-hub.se

Designing for Self-Assembly: Simulating intermolecular interactions to design derivatives capable of forming ordered supramolecular structures, which is essential for developing liquid crystals or molecular sensors.

The following table summarizes key computational approaches and their potential applications in designing derivatives of this compound.

Computational MethodResearch ObjectiveDesired Outcome
Density Functional Theory (DFT) Calculate HOMO/LUMO energy levels and predict UV-Vis absorption spectra.Design of derivatives with tailored colors and electronic properties for use as dyes or in OLEDs. sci-hub.se
Time-Dependent DFT (TD-DFT) Simulate excited state properties and predict fluorescence characteristics.Development of novel fluorescent probes and sensors.
Molecular Dynamics (MD) Simulations Model the self-assembly behavior of derivatives in different environments.Design of molecules capable of forming liquid crystals or other ordered materials. researchgate.net
Reaction Pathway Modeling Predict the feasibility and regioselectivity of new synthetic transformations.Guide experimental efforts towards the most promising synthetic routes for novel functional derivatives.

Expanding Applications in Non-Biological Advanced Materials and Supramolecular Chemistry

While much of the research on benzofurans has been directed towards biological applications, the unique structure of this compound makes it an attractive building block for non-biological advanced materials. medcraveonline.comnih.gov The aldehyde group is a key functional handle that allows for the covalent integration of the benzofuran core into larger, functional systems.

Potential applications to be explored include:

Conjugated Polymers: The aldehyde can be used in polymerization reactions (e.g., via Knoevenagel condensation) with other monomers to create conjugated polymers. These materials could possess interesting semiconducting or photoluminescent properties for use in flexible electronics or sensors.

Dyes and Pigments: Derivatization of the aldehyde can be used to extend the π-conjugated system of the molecule, tuning its color. This could lead to the development of novel, stable organic dyes for applications such as dye-sensitized solar cells.

Supramolecular Assemblies: The aldehyde can be converted into functional groups that direct self-assembly through non-covalent interactions like hydrogen bonding or π-π stacking. For example, Schiff base formation with appropriate amines could yield ligands for creating metal-organic frameworks (MOFs) or discrete molecular cages with potential applications in gas storage or catalysis.

The table below details potential material applications and the corresponding synthetic strategies starting from this compound.

Material TypeSynthetic StrategyPotential Application
Conjugated Polymers Knoevenagel or Wittig polymerization reactions using the aldehyde group.Organic semiconductors, chemical sensors, organic light-emitting diodes (OLEDs).
Functional Dyes Condensation reactions to create extended π-systems (e.g., with indoles or anilines).Dye-sensitized solar cells (DSSCs), fluorescent imaging agents.
Liquid Crystals Attachment of long alkyl chains and polar head groups via the aldehyde.Display technologies, optical switches.
Supramolecular Frameworks Conversion to pyridyl or carboxylate groups to act as ligands for metal ions.Porous materials for gas storage, heterogeneous catalysis.

Q & A

Q. What are the standard synthetic routes for 4-Methylbenzofuran-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation to construct the benzofuran core. For example, starting with methyl-substituted furan precursors, Pd-catalyzed coupling with aromatic aldehydes under inert atmospheres (N₂ or Ar) at 80–100°C can yield the target compound. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time (12–24 hours). Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the aldehyde functionality from byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methyl group integration (δ ~2.3–2.5 ppm). Aromatic protons in the benzofuran ring appear as distinct multiplets (δ 6.8–7.5 ppm).
    • IR : Validate the aldehyde C=O stretch (~1680–1720 cm⁻¹) and furan C-O-C absorption (~1250–1300 cm⁻¹).
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with the molecular formula (C₁₁H₁₀O₂).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement resolves stereoelectronic effects. Mercury CSD software visualizes packing patterns and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement for this compound derivatives?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Triangulation : Cross-validate NMR data with DFT-calculated chemical shifts (Gaussian or ORCA software).
  • High-Resolution Crystallography : Use synchrotron radiation to improve data resolution (<1.0 Å). SHELX’s TWIN and BASF commands can model twinning or disorder .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions that may explain spectral discrepancies .

Q. What experimental designs are recommended to study the biological activity of this compound in enzyme inhibition?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Kinetics : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with varying substrate concentrations (1–100 µM) and monitor IC₅₀ values.
    • Docking Studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2) using the aldehyde’s electron-deficient carbon as a nucleophilic trap.
  • SAR Analysis : Synthesize derivatives (e.g., replacing the methyl group with halogens) to correlate substituent effects with activity trends observed in benzofuran analogs .

Q. How can the reactivity of the aldehyde group in this compound be exploited for synthesizing novel heterocycles?

Methodological Answer: The aldehyde’s electrophilic carbon facilitates:

  • Condensation Reactions : React with hydrazines to form hydrazones (Schiff bases) under mild acidic conditions (pH 4–5, RT).
  • Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) yield secondary alcohols, which can be oxidized back to ketones.
  • Cyclization : Intramolecular Heck reactions (Pd(OAc)₂, PPh₃) construct polycyclic systems. Monitor regioselectivity using Hammett parameters .

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